Cas no 202271-85-0 (2,6-Piperidinedione, 3-amino-3-methyl-)

2,6-Piperidinedione, 3-amino-3-methyl-, is a heterocyclic organic compound featuring a piperidine backbone substituted with amino and methyl groups at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The presence of both amino and carbonyl functionalities allows for selective reactivity, making it a valuable intermediate in the synthesis of complex molecules. Its rigid piperidine core contributes to conformational stability, enhancing its utility in drug design. The compound’s well-defined purity and consistent performance under controlled conditions ensure reliability in research and industrial processes. Suitable for further functionalization, it serves as a key building block in medicinal chemistry and material science.
2,6-Piperidinedione, 3-amino-3-methyl- structure
202271-85-0 structure
Product name:2,6-Piperidinedione, 3-amino-3-methyl-
CAS No:202271-85-0
MF:C6H10N2O2
MW:142.155801296234
MDL:MFCD19204735
CID:4710487

2,6-Piperidinedione, 3-amino-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2,6-Piperidinedione, 3-amino-3-methyl-
    • WTOYMYCNCNHMRN-UHFFFAOYSA-N
    • 3-amino-3-methylpiperidin-2,6-dione
    • MDL: MFCD19204735
    • Inchi: 1S/C6H10N2O2/c1-6(7)3-2-4(9)8-5(6)10/h2-3,7H2,1H3,(H,8,9,10)
    • InChI Key: WTOYMYCNCNHMRN-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(CCC(N1)=O)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Topological Polar Surface Area: 72.2

2,6-Piperidinedione, 3-amino-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6732144-1.0g
3-amino-3-methylpiperidine-2,6-dione
202271-85-0
1g
$493.0 2023-05-30
Enamine
EN300-6732144-0.1g
3-amino-3-methylpiperidine-2,6-dione
202271-85-0
0.1g
$171.0 2023-05-30
eNovation Chemicals LLC
D779203-1g
3-Amino-3-methylpiperidine-2,6-dione
202271-85-0 95%
1g
$755 2024-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY249782-0.1g
3-Amino-3-methylpiperidine-2,6-dione
202271-85-0 ≥95%
0.1g
¥2210.0 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY249782-0.25g
1-Ethynyl-4-nitrobenzene
202271-85-0 ≥95%
0.25g
¥2600.0 2023-09-15
eNovation Chemicals LLC
D779203-0.25g
3-Amino-3-methylpiperidine-2,6-dione
202271-85-0 95%
0.25g
$350 2024-07-20
Aaron
AR01KZ60-1g
3-Amino-3-methylpiperidine-2,6-dione
202271-85-0
1g
$851.00 2023-12-15
A2B Chem LLC
BA57212-250mg
3-Amino-3-methylpiperidine-2,6-dione
202271-85-0 ≥95%
250mg
$444.00 2024-04-20
eNovation Chemicals LLC
D779203-0.1g
3-Amino-3-methylpiperidine-2,6-dione
202271-85-0 95%
0.1g
$345 2025-02-20
eNovation Chemicals LLC
D779203-1g
3-Amino-3-methylpiperidine-2,6-dione
202271-85-0 95%
1g
$755 2025-02-25

2,6-Piperidinedione, 3-amino-3-methyl- Related Literature

Additional information on 2,6-Piperidinedione, 3-amino-3-methyl-

Recent Advances in the Study of 2,6-Piperidinedione, 3-amino-3-methyl- (CAS: 202271-85-0)

The compound 2,6-Piperidinedione, 3-amino-3-methyl- (CAS: 202271-85-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic structure, featuring both amino and carbonyl functional groups, serves as a crucial scaffold for developing novel therapeutic agents. Recent studies have explored its potential applications in drug design, particularly as a building block for targeted protein degraders and enzyme inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a warhead in proteolysis-targeting chimeras (PROTACs). Researchers successfully incorporated 2,6-Piperidinedione, 3-amino-3-methyl- into PROTAC molecules targeting estrogen receptor alpha (ERα), showing promising degradation efficiency in breast cancer cell lines. The unique spatial arrangement of functional groups in this compound was found to enhance binding affinity to E3 ubiquitin ligases.

In the area of neurological disorders, a team at Harvard Medical School reported the development of novel gamma-secretase modulators using 2,6-Piperidinedione, 3-amino-3-methyl- as a central scaffold. Their work, published in ACS Chemical Neuroscience (2024), revealed that derivatives of this compound could selectively reduce amyloid-β42 production without inhibiting overall gamma-secretase activity, potentially offering a safer approach for Alzheimer's disease treatment.

Recent synthetic methodology developments have significantly improved access to this compound. A 2024 Nature Protocols paper detailed an efficient three-step synthesis of 2,6-Piperidinedione, 3-amino-3-methyl- from commercially available starting materials, achieving an overall yield of 68%. This advancement addresses previous challenges in large-scale production and has facilitated broader investigation of its pharmaceutical applications.

Emerging research also highlights the compound's potential in antibiotic development. Scientists at the University of Tokyo discovered that structural analogs of 2,6-Piperidinedione, 3-amino-3-methyl- exhibit potent activity against drug-resistant Gram-positive bacteria, including MRSA. The mechanism appears to involve inhibition of bacterial cell wall synthesis through a novel pathway distinct from existing β-lactam antibiotics.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided valuable insights into the metabolic stability and distribution properties of 2,6-Piperidinedione, 3-amino-3-methyl--based compounds. These findings are guiding the design of next-generation derivatives with improved oral bioavailability and tissue penetration characteristics.

Looking forward, the versatility of 2,6-Piperidinedione, 3-amino-3-methyl- continues to inspire innovative applications across multiple therapeutic areas. Ongoing clinical trials are evaluating its derivatives for oncology and inflammatory diseases, while computational studies are revealing new potential protein targets for this privileged scaffold. The compound's unique combination of synthetic accessibility and biological activity positions it as a valuable tool for future drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:202271-85-0)2,6-Piperidinedione, 3-amino-3-methyl-
A1020277
Purity:99%
Quantity:1g
Price ($):523.0